molecular formula C20H32N2O2 B5125017 2-METHYL-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)PROPANAMIDE

2-METHYL-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)PROPANAMIDE

Cat. No.: B5125017
M. Wt: 332.5 g/mol
InChI Key: JIDOPHCLBCWOBM-UHFFFAOYSA-N
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Description

2-METHYL-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenoxy group, and multiple methyl groups

Properties

IUPAC Name

2-methyl-N-(1-methylpiperidin-4-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-14(2)17-8-7-15(3)13-18(17)24-20(4,5)19(23)21-16-9-11-22(6)12-10-16/h7-8,13-14,16H,9-12H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDOPHCLBCWOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)PROPANAMIDE involves multiple steps, starting with the preparation of the core phenoxy and piperidine structures. Common synthetic routes include:

    Formation of the Phenoxy Group: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with appropriate reagents to form the phenoxy group.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Coupling Reactions: The phenoxy and piperidine structures are then coupled together using reagents such as coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-METHYL-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYL-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(propan-2-yl)phenol
  • 2-(5-Methyl-1,3-benzoxazol-2-yl)phenol
  • 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol

Uniqueness

2-METHYL-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(1-METHYLPIPERIDIN-4-YL)PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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